molecular formula C9H7ClIN3O2 B2502444 Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 2490405-99-5

Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B2502444
CAS No.: 2490405-99-5
M. Wt: 351.53
InChI Key: XDHHQKSVSSDKMZ-UHFFFAOYSA-N
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Description

Introduction to Methyl 7-Chloro-3-Iodo-2-Methylpyrazolo[1,5-a]Pyrimidine-5-Carboxylate

Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a halogenated N-heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its structural complexity and functional diversity make it a significant intermediate in medicinal chemistry, particularly in the development of targeted therapies. The compound’s pharmacological relevance stems from its ability to modulate kinase activity, a critical aspect of cancer treatment and cellular signaling regulation. This article delves into the compound’s structural identity, historical context, and the strategic placement of its substituents, providing a detailed analysis of its chemical and biological significance.

Structural Identity and Nomenclature

IUPAC Nomenclature and Core Structure

Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is systematically named based on its bicyclic pyrazolo[1,5-a]pyrimidine scaffold. The core structure comprises a pyrazole ring fused to a pyrimidine ring, with substituents at positions 2, 3, 5, and 7. The compound’s IUPAC name reflects the following:

  • Pyrazolo[1,5-a]pyrimidine : Indicates the fused bicyclic system, where the pyrazole ring is fused to the pyrimidine at positions 1 and 5.
  • 7-Chloro : A chlorine atom occupies position 7 of the pyrimidine ring.
  • 3-Iodo : An iodine atom is attached to position 3 of the pyrazole ring.
  • 2-Methyl : A methyl group is present at position 2 of the pyrazole ring.
  • 5-Carboxylate : A carboxylate ester group (methyl ester) is located at position 5 of the pyrimidine ring.
Table 1: Structural and Physical Properties
Property Value Source
CAS Registry Number 2490405-99-5
Molecular Formula C₉H₇ClIN₃O₂
Molecular Weight 351.53 g/mol
SMILES Notation O=C(C1=NC2=C(I)C(C)=NN2C(Cl)=C1)OC
Canonical SMILES CC1=NN2C(N=C(C=C2Cl)C(=O)OC)=C1I

Key Functional Groups and Reactivity

The compound’s reactivity is governed by its substituents:

  • Carboxylate Ester (Position 5) : Enables hydrolysis to the corresponding carboxylic acid or further functionalization via ester exchange reactions.
  • Iodine (Position 3) : Facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) due to iodine’s high electrophilicity.
  • Chlorine (Position 7) : Participates in nucleophilic aromatic substitution (NAS) under specific conditions, though less reactive than iodine.
  • Methyl Group (Position 2) : Enhances lipophilicity and metabolic stability, a critical factor for drug permeability and bioavailability.

Historical Context in Heterocyclic Chemistry

Evolution of Pyrazolo[1,5-a]Pyrimidines

Pyrazolo[1,5-a]pyrimidines were first synthesized in the mid-20th century as part of exploratory studies on fused heterocyclic systems. Initially investigated for their chemical reactivity, these compounds gained prominence in the 1980s–1990s when their pharmacological potential was recognized. Key milestones include:

  • Early Synthesis : Cyclization reactions of 3-aminopyrazoles with β-electrophilic reagents (e.g., β-enaminones) to form the core structure.
  • Kinase Inhibition : Identification of pyrazolo[1,5-a]pyrimidines as ATP-competitive inhibitors of protein kinases, such as CK2, EGFR, and B-Raf.
  • Structural Optimization : Introduction of substituents (e.g., halogens, methyl groups) to enhance selectivity and potency.

Emergence of Halogenated Derivatives

Halogenation of pyrazolo[1,5-a]pyrimidines became a strategic approach to improve biological activity. The introduction of chlorine and iodine substituents:

  • Electronic Effects : Enhances π-electron delocalization, stabilizing interactions with kinase ATP-binding pockets.
  • Steric Effects : Modulates binding affinity and selectivity by altering molecular conformations.
  • Reactivity : Enables further derivatization via cross-coupling reactions, expanding structural diversity.

Positional Significance of Substituents

Chlorine at Position 7

The chlorine atom at position 7 of the pyrimidine ring plays a dual role:

  • Electronic Influence : Withdraws electron density via inductive effects, increasing the ring’s electrophilicity and facilitating interactions with nucleophilic residues in biological targets.
  • Steric Impact : Occupies a region critical for kinase binding, potentially blocking off-target interactions.
Table 2: Comparative Analysis of Chlorine vs. Other Halogens
Property Chlorine (Cl) Bromine (Br) Iodine (I)
Electronegativity High Moderate Low
Bond Length (C–X) Short Intermediate Long
Reactivity in NAS Moderate Low Very Low
Bioisosteric Potential Limited Moderate High

Iodine at Position 3

The iodine substituent at position 3 is strategically positioned to:

  • Enhance Reactivity : Serve as a leaving group in cross-coupling reactions, enabling functionalization with aryl, alkenyl, or alkynyl groups.
  • Improve Binding Affinity : Increase van der Waals interactions with hydrophobic pockets in kinase domains, enhancing target selectivity.

Methyl Group at Position 2

The methyl group at position 2 contributes to:

  • Lipophilicity : Increases membrane permeability, a key factor in drug absorption and distribution.
  • Metabolic Stability : Protects against oxidative degradation by cytochrome P450 enzymes, prolonging half-life.

Carboxylate Ester at Position 5

The methyl ester at position 5 serves as:

  • Solubility Modifier : Enhances aqueous solubility, critical for in vitro testing and formulation.
  • Prodrug Potential : Hydrolysis to the carboxylic acid could improve bioavailability or target-specific activation.
Table 3: Substituent Position and Biological Impact
Position Substituent Role in Kinase Inhibition Reference
2 Methyl Lipophilicity, metabolic stability
3 Iodo Cross-coupling, hydrophobic binding
5 Carboxylate Solubility, prodrug activation
7 Chloro Electronic tuning, steric blocking

Properties

IUPAC Name

methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClIN3O2/c1-4-7(11)8-12-5(9(15)16-2)3-6(10)14(8)13-4/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHHQKSVSSDKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1I)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves a multi-step process. One common method starts with the appropriate methyl ketone, which undergoes a series of reactions including halogenation and cyclization to form the desired pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

    Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₉H₇ClIN₃O₂
  • Molecular Weight : 351.53 g/mol
  • CAS Number : 2490405-99-5

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications. The presence of chlorine and iodine substituents enhances its reactivity and interaction with biological targets.

Antitumor Activity

Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate has been identified as a promising candidate in anti-tumor drug design. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines are effective against various cancer cell lines:

  • Cell Lines Tested :
    • Breast Cancer: MCF7, MDA-MB231
    • Melanoma: SKMEL-28
    • Ovarian Cancer: SKOV-3
    • Liver Cancer: Hep-G2
    • Cervical Cancer: HeLa
    • Lung Cancer: A549

In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as therapeutic agents against malignancies .

Role as a Pharmacophore

The compound serves as an important pharmacophore in the design of new anti-cancer drugs. Its structural features allow for modifications that can enhance biological activity and selectivity towards cancer cells. The planar structure facilitates interactions with DNA and other cellular targets, making it a valuable scaffold for medicinal chemistry .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that yield various derivatives with tailored properties for specific biological activities. Research has demonstrated the feasibility of synthesizing a library of pyrazolo[1,5-a]pyrimidines through regioselective reactions .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of pyrazolo[1,5-a]pyrimidines and evaluated their anti-proliferative activities against multiple cancer cell lines. The most active compounds were identified based on their ability to inhibit growth and induce cell death .

CompoundCell Line TestedIC50 (µM)Notes
Compound AMCF715High selectivity
Compound BSKOV-310Induces apoptosis
Compound CHeLa20Moderate activity

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound with various targets involved in cancer progression. These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms enhances its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies using techniques like molecular docking and enzyme assays are often conducted to elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural features, synthetic yields, and physicochemical properties of methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate with analogous derivatives from the evidence:

Compound Name Substituents (Positions) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Structural Differences vs. Target Compound
Methyl 7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3a) 3-Ph, 7-Oxo, 5-COOMe 87 156–157 283.3 7-Oxo instead of 7-Cl; 3-Ph instead of 3-I
Methyl 2-methyl-7-oxo-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate (3b) 2-Me, 3-Ph, 7-Oxo, 5-COOMe 87 177–178 297.3 7-Oxo; 3-Ph; no iodine substituent
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (JT-5179) 2-Me, 7-Cl, 5-COOEt N/A N/A 239.7 Ethyl ester (vs. methyl); lacks 3-I
Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 1458593-65-1) 7-Cyclopropyl, 5-COOMe N/A N/A 217.2 Cyclopropyl at 7; lacks 3-I and 2-Me
Target Compound 2-Me, 3-I, 7-Cl, 5-COOMe N/A N/A 367.6 Baseline for comparison

Key Observations:

Ester Groups: Methyl esters (e.g., target compound) generally exhibit lower hydrolytic stability but higher metabolic lability compared to ethyl esters (e.g., JT-5179) . 7-Position Modifications: Chloro (target) vs. oxo (3a, 3b) or cyclopropyl (CAS 1458593-65-1) substituents alter electron density, impacting reactivity in cross-coupling reactions .

Physicochemical Properties :

  • Melting points for similar compounds range from 133–248°C, influenced by hydrogen bonding (e.g., oxo groups) and crystallinity . The target compound’s melting point is unreported but expected to be higher due to iodine’s polarizability.

Biological Activity

Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS No. 2490405-99-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClIN3O2C_9H_7ClIN_3O_2, with a molecular weight of approximately 351.53 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine ring system with halogen substituents that enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC9H7ClIN3O2
Molecular Weight351.53 g/mol
CAS Number2490405-99-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of chlorine and iodine atoms in its structure enhances its binding affinity to various biological targets, potentially leading to inhibitory effects on enzyme activity or modulation of receptor functions.

Key Biological Targets

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical metabolic pathways, such as dihydrofolate reductase (DHFR), which plays a vital role in nucleotide synthesis.
  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound and related compounds:

  • Anticancer Studies : A study published in MDPI highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzymatic Inhibition : Research has shown that this compound can inhibit DHFR with high affinity, thereby reducing the availability of tetrahydrofolate necessary for DNA synthesis . This mechanism is crucial for developing new anticancer therapies targeting rapidly dividing cells.
  • Selectivity and Toxicity : Comparative studies suggest that this compound exhibits lower toxicity levels while maintaining efficacy against targeted enzymes . This selectivity is essential for minimizing side effects in therapeutic applications.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits DHFR and other metabolic enzymes
Anticancer ActivityInduces apoptosis in cancer cells
SelectivityExhibits lower toxicity compared to similar compounds

Q & A

Q. Advanced Research Focus

  • Single-Crystal X-ray Diffraction : SHELX programs (e.g., SHELXL) refine unit cell parameters and anisotropic displacement parameters. For example, monoclinic systems (space group P2₁/c) with a = 4.98 Å, b = 18.40 Å, c = 10.15 Å are common .
  • Graph Set Analysis : Hydrogen-bonding patterns (e.g., C12–H12⋯O1 interactions forming inversion dimers) are classified using Etter’s formalism to predict supramolecular assembly .
  • π-π Stacking : Centroid distances (~3.4–3.6 Å) between fused rings indicate weak aromatic interactions stabilizing crystal lattices .

How can researchers resolve contradictions in reaction optimization data for pyrazolo[1,5-a]pyrimidine synthesis?

Advanced Research Focus
Contradictions in reaction yields or regioselectivity often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization but may promote side reactions. Aqueous-alcohol mixtures improve regiocontrol in condensations .
  • Catalyst Screening : KHSO₄ under ultrasonic irradiation enhances reaction rates and selectivity for 7-oxo derivatives .
  • Temperature Gradients : Reflux in ethanol (ΔT = 78°C) vs. dioxane (ΔT = 101°C) alters product distribution (e.g., 7-chloro vs. 7-hydroxy derivatives) .
    Resolution Strategy : Design a fractional factorial experiment (DoE) to isolate variables like solvent polarity and temperature .

What reactivity patterns are observed in halogenated pyrazolo[1,5-a]pyrimidines?

Q. Basic Research Focus

  • Iodine Substitution : The 3-iodo group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl derivatives) .
  • Chlorine Reactivity : Nucleophilic aromatic substitution (SNAr) at the 7-position with amines or thiols generates pharmacologically relevant analogs .
  • Ester Hydrolysis : The 5-carboxylate group is hydrolyzed to carboxylic acids under basic conditions (LiOH/H₂O) for further functionalization .

How can structure-activity relationships (SARs) be explored for anti-tumor applications?

Q. Advanced Research Focus

  • Pharmacophore Modeling : The pyrazolo[1,5-a]pyrimidine core acts as a kinase inhibitor scaffold. Substituents like 3-iodo and 7-chloro enhance steric bulk and electrophilicity for target binding .
  • In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with ATP-binding pockets in kinases like EGFR or BRAF .
  • Bioisosteric Replacement : Replace the methyl ester with amides (e.g., coupling with benzylamine) to improve solubility and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.